molecular formula C12H18O6 B576920 Ranimycin CAS No. 11056-09-0

Ranimycin

Cat. No. B576920
CAS RN: 11056-09-0
M. Wt: 258.27
InChI Key: HEWICEWYFOOYNG-OHBODLIOSA-N
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Description

Kanamycin is an aminoglycoside antibiotic used to treat different types of bacterial infections . It is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially .


Molecular Structure Analysis

Kanamycin works by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and leaving the bacterium unable to synthesize proteins vital to its growth . The molecular structure of kanamycin nucleotidyltransferase has been determined to a resolution of 3.0 Å .


Chemical Reactions Analysis

The chemical reactions involving aminoglycoside antibiotics like kanamycin are complex and can involve interactions with various enzymes and cellular structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of antibiotics like kanamycin can be complex and vary depending on the specific compound and its formulation .

Scientific Research Applications

  • Ranibizumab in Trabeculectomy : Ranibizumab was compared with Mitomycin C in primary trabeculectomy. The study found that while there was no significant difference in intraocular pressure or medication use after one year, more patients in the ranibizumab group required additional glaucoma surgery during the study period (Pro et al., 2010).

  • Ranibizumab and Neovascular Glaucoma : Ranibizumab was used in combination with Mitomycin C for managing neovascular glaucoma (NVG). This combined technique was found to be effective in controlling intraocular pressure in eyes with NVG (Elmekawey & Khafagy, 2014).

  • Ranibizumab for Age-Related Macular Degeneration : Ranibizumab was found to be equivalent to Bevacizumab in treating neovascular age-related macular degeneration when administered according to the same schedule. It had similar effects on vision and was compared in terms of efficacy, safety, and adverse events (Martin et al., 2011).

  • Role in Glaucoma Filtering Surgery and NVG : Ranibizumab has been evaluated as a wound healing modulator in glaucoma filtering surgery and as an adjunct in the management of NVG. It is considered valuable in managing NVG, but its role in glaucoma filtering surgery is less clear (Katsanos et al., 2018).

  • Comparison in Diabetic Macular Edema Treatment : Ranibizumab, among other anti-VEGF agents, showed improvement in visual acuity in eyes with diabetic macular edema involving the center of the retina. The study highlighted the effectiveness of different anti-VEGF agents including Ranibizumab in this context (Heier et al., 2016).

Mechanism of Action

The mechanism of action for kanamycin involves binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA and leaving the bacterium unable to synthesize proteins vital to its growth .

Safety and Hazards

Kanamycin may cause damage to fertility or the unborn child . It’s important to use personal protective equipment and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWICEWYFOOYNG-OHBODLIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891400
Record name Ranimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranimycin

CAS RN

11056-09-0
Record name Ranimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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